N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-hydroxy-4,6-dimethylpyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3,4-dimethoxybenzyl)-4-piperidinyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a complex organic compound that features a piperidine ring conjugated to a benzyl group through one nitrogen ring atom.
Preparation Methods
The synthesis of N-[1-(3,4-dimethoxybenzyl)-4-piperidinyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide involves multiple steps. One common method includes the use of 3,4-dimethoxybenzyl chloride and 4-piperidone as starting materials. The reaction typically proceeds through a nucleophilic substitution reaction where the piperidone nitrogen attacks the benzyl chloride, forming the piperidinyl intermediate. This intermediate is then reacted with 4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid under acidic conditions to yield the final product .
Chemical Reactions Analysis
N-[1-(3,4-dimethoxybenzyl)-4-piperidinyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and piperidinyl positions.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethoxybenzyl)-4-piperidinyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s piperidine ring and benzyl group play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but it is known to interact with beta-secretase 1, which is involved in the cleavage of amyloid precursor protein .
Comparison with Similar Compounds
Similar compounds include:
N-[1-(2,6-dimethoxybenzyl)piperidin-4-yl]-4-sulfanylbutanamide: This compound shares a similar piperidine and benzyl structure but differs in the position of the methoxy groups.
3,4-Dimethoxybenzylamine: This compound is a simpler analog with a benzylamine structure and is used in various chemical syntheses.
N-[1-(3,4-dimethoxybenzyl)-4-piperidinyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C22H29N3O4 |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-[1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C22H29N3O4/c1-14-11-15(2)23-21(26)20(14)22(27)24-17-7-9-25(10-8-17)13-16-5-6-18(28-3)19(12-16)29-4/h5-6,11-12,17H,7-10,13H2,1-4H3,(H,23,26)(H,24,27) |
InChI Key |
OHQFMWGYADGDNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=O)NC2CCN(CC2)CC3=CC(=C(C=C3)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.